molecular formula C25H24ClN3O3 B14671570 1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine CAS No. 42018-58-6

1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine

Katalognummer: B14671570
CAS-Nummer: 42018-58-6
Molekulargewicht: 449.9 g/mol
InChI-Schlüssel: VPUOMJLDZPYHCP-IMVLJIQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine typically involves multiple steps, including:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the 4-chlorophenyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the hydroxyimino group: This can be done through an oximation reaction.

    Acetylation: The final step involves the acetylation of the piperazine ring with the phenoxyacetyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to a nitro group.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Chlorophenyl)piperazine: A simpler analog with similar biological activities.

    4-(4-Chlorophenyl)-1-(2-phenylethyl)piperazine: Another analog with modifications on the piperazine ring.

Uniqueness

1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine is unique due to the presence of multiple functional groups that can interact synergistically, potentially leading to enhanced biological activity or selectivity.

Eigenschaften

CAS-Nummer

42018-58-6

Molekularformel

C25H24ClN3O3

Molekulargewicht

449.9 g/mol

IUPAC-Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenoxy]ethanone

InChI

InChI=1S/C25H24ClN3O3/c26-21-8-10-22(11-9-21)28-14-16-29(17-15-28)24(30)18-32-23-12-6-20(7-13-23)25(27-31)19-4-2-1-3-5-19/h1-13,31H,14-18H2/b27-25+

InChI-Schlüssel

VPUOMJLDZPYHCP-IMVLJIQESA-N

Isomerische SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)/C(=N/O)/C4=CC=CC=C4

Kanonische SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)C(=NO)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.